molecular formula C30H48 B1254380 15-cis-4,4'-Diapophytoene

15-cis-4,4'-Diapophytoene

Cat. No. B1254380
M. Wt: 408.7 g/mol
InChI Key: NXJJBCPAGHGVJC-LIKFLUFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15-cis-4,4'-diapophytoene is a 4,4'-diapophytoene in which the double bond at position 15 has Z- (cis-) geometry, while those at positions 9, 13, 9' and 13' have E- (trans-) geometry.

Scientific Research Applications

  • Chain Structure Studies : The chain structure of certain polyacetylenes related to 15-cis-4,4'-Diapophytoene, such as cis-poly(4′-ethynylbenzo-15-crown-5), has been studied using solid-state NMR techniques. These studies are crucial for understanding the molecular architecture and properties of these compounds (Kakuchi, Matsunami, Kamimura, & Ishii, 1995).

  • Chiroptical Property Analysis : Research has been conducted on the thermoresponsive on-off switching of chiroptical properties induced in systems involving poly(4‘-ethynylbenzo-15-crown-5), showcasing their potential in material science and nanotechnology (Sakai, Otsuka, Satoh, Kakuchi, Kaga, & Kakuchi, 2006).

  • Spectroscopic Investigations : Spectroscopic techniques such as 1H-NMR have been used to investigate isomeric spheroidene, including 15-cis isomers, isolated from various sources. These studies are important for understanding the electronic and structural aspects of these compounds (Jiang, Kurimoto, Shimamura, Ko-Chi, Ohashi, Mukai, & Koyama, 1998).

  • Energy Conversion Research : Studies have explored the use of cis-X2bis(2,2'-bipyridyl-4,4'-dicarboxylate)ruthenium(II) complexes, related to the structure of 15-cis-4,4'-Diapophytoene, for charge-transfer sensitization in energy conversion systems (Nazeeruddin, Kay, Rodicio, Humphry-Baker, Mueller, Liska, Vlachopoulos, & Graetzel, 1993).

  • Polyimide Synthesis : Research has been conducted on the synthesis and properties of polyimides derived from cis- and trans-1,2,3,4-cyclohexanetetracarboxylic dianhydrides, which are relevant to the study of 15-cis-4,4'-Diapophytoene due to their structural similarities (Fang, Yang, Zhang, Gao, & Ding, 2004).

  • Carotenoid Desaturation Pathway : Detailed analysis of the carotenoid desaturation pathway, including the extension of trienoic structures of phytoene and diapophytoene to conjugated double bonds, has been carried out to understand the evolution of carotenogenesis (Sandmann, 2009).

  • Triplet-State Conformational Changes : Time-resolved EPR spectroscopy has been used to investigate the triplet-state conformational changes in 15-cis-spheroidene bound to reaction centers from Rhodobacter sphaeroides, providing insights into the mechanism of triplet-energy dissipation (Kakitani, Fujii, Koyama, Nagae, Walker, Salter, & Angerhofer, 2006).

properties

Product Name

15-cis-4,4'-Diapophytoene

Molecular Formula

C30H48

Molecular Weight

408.7 g/mol

IUPAC Name

(6E,10E,12Z,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-2,6,10,12,14,18,22-heptaene

InChI

InChI=1S/C30H48/c1-25(2)15-11-19-29(7)23-13-21-27(5)17-9-10-18-28(6)22-14-24-30(8)20-12-16-26(3)4/h9-10,15-18,23-24H,11-14,19-22H2,1-8H3/b10-9-,27-17+,28-18+,29-23+,30-24+

InChI Key

NXJJBCPAGHGVJC-LIKFLUFESA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/C=C\C=C(\CC/C=C(/CCC=C(C)C)\C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CC=CC=C(C)CCC=C(C)CCC=C(C)C)C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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